molecular formula C17H19ClN4O2 B11787448 (6-(4-Chlorophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazin-1-yl)(piperazin-1-yl)methanone

(6-(4-Chlorophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazin-1-yl)(piperazin-1-yl)methanone

Cat. No.: B11787448
M. Wt: 346.8 g/mol
InChI Key: HFEXYHFQAMGGMS-UHFFFAOYSA-N
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Description

(6-(4-Chlorophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazin-1-yl)(piperazin-1-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a chlorophenyl group, an imidazo[5,1-c][1,4]oxazin ring, and a piperazinyl methanone moiety. Its multifaceted structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities.

Preparation Methods

The synthesis of (6-(4-Chlorophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazin-1-yl)(piperazin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the imidazo[5,1-c][1,4]oxazin ring through cyclization reactions, followed by the introduction of the chlorophenyl group and the piperazinyl methanone moiety. Reaction conditions such as temperature, solvents, and catalysts are carefully optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and advanced purification methods to ensure consistency and efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(6-(4-Chlorophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazin-1-yl)(piperazin-1-yl)methanone has found applications in various scientific fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

When compared to similar compounds, (6-(4-Chlorophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazin-1-yl)(piperazin-1-yl)methanone stands out due to its unique combination of functional groups and structural features Similar compounds include those with imidazo[5,1-c][1,4]oxazin rings or chlorophenyl groups, but they may lack the piperazinyl methanone moiety

Properties

Molecular Formula

C17H19ClN4O2

Molecular Weight

346.8 g/mol

IUPAC Name

[6-(4-chlorophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazin-1-yl]-piperazin-1-ylmethanone

InChI

InChI=1S/C17H19ClN4O2/c18-13-3-1-12(2-4-13)15-9-22-11-20-16(14(22)10-24-15)17(23)21-7-5-19-6-8-21/h1-4,11,15,19H,5-10H2

InChI Key

HFEXYHFQAMGGMS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(=O)C2=C3COC(CN3C=N2)C4=CC=C(C=C4)Cl

Origin of Product

United States

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